tert-butyl N-[(5S)-5-[(2S)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)carbamoyl]pentyl]carbamate
CAS No.:
Cat. No.: VC20157065
Molecular Formula: C45H55N5O7
Molecular Weight: 777.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C45H55N5O7 |
|---|---|
| Molecular Weight | 777.9 g/mol |
| IUPAC Name | tert-butyl N-[(5S)-5-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-6-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-6-oxohexyl]carbamate |
| Standard InChI | InChI=1S/C45H55N5O7/c1-28-24-40(51)48-38-26-30(21-22-31(28)38)47-41(52)37(20-12-13-23-46-43(54)57-45(2,3)4)49-42(53)39(25-29-14-6-5-7-15-29)50-44(55)56-27-36-34-18-10-8-16-32(34)33-17-9-11-19-35(33)36/h8-11,16-19,21-22,24,26,29,36-37,39H,5-7,12-15,20,23,25,27H2,1-4H3,(H,46,54)(H,47,52)(H,48,51)(H,49,53)(H,50,55)/t37-,39-/m0/s1 |
| Standard InChI Key | BSFFWLJHCCBOPN-QARUCVQPSA-N |
| Isomeric SMILES | CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)[C@H](CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
| Canonical SMILES | CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)C(CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Introduction
The compound tert-butyl N-[(5S)-5-[(2S)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)carbamoyl]pentyl]carbamate is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclohexyl and several functional groups that enhance its biological activity. This compound is primarily utilized in research settings and has not been approved for general pharmaceutical use.
Synthesis and Preparation
The synthesis of this compound typically involves multiple steps, often requiring careful control of reaction conditions to maximize yield and purity. Common methods include:
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Assembly of the Main Chain: This involves linking the cyclohexyl component with the propanamido and carbamoyl groups.
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Introduction of the Fmoc Group: This step is crucial for protecting the amino group during synthesis.
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Attachment of the Quinolin-7-yl Carbamoyl Group: This enhances the compound's biological activity.
Biological Activity and Potential Applications
This compound exhibits promising biological activities, particularly in the fields of oncology and as an anti-inflammatory agent. Its structural components suggest potential interactions with biological targets such as enzymes or receptors involved in disease pathways. Research indicates that derivatives of similar structures have shown efficacy against various cancer cell lines and may possess anti-tumor properties.
| Application Area | Potential Use |
|---|---|
| Oncology | Anti-tumor properties |
| Anti-inflammatory | Targeting inflammatory pathways |
| Drug Discovery | Lead compound for designing new therapeutics |
Interaction Studies
Interaction studies using this compound focus on its binding affinity to various biological targets, including enzymes involved in metabolic pathways and receptors associated with disease states. Techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) are employed to elucidate these interactions. Preliminary findings suggest that the compound may exhibit selective binding properties that could be harnessed for therapeutic purposes.
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